4,7-Dihydro Megestrol Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h18-20H,6-13H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCRMBIYYRAEW-GQFGMJRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-27-5 | |
| Record name | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014994275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYL-3,20-DIOXOPREGN-5-EN-17-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CTF07J48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 4,7 Dihydro Megestrol Acetate
Total Synthesis Approaches to 4,7-Dihydro Megestrol (B1676162) Acetate (B1210297) and Analogues
The total synthesis of a complex steroid like 4,7-Dihydro Megestrol Acetate is a formidable undertaking that requires precise control over stereochemistry and regioselectivity. While a specific total synthesis for this exact molecule is not extensively documented in publicly available literature, we can extrapolate from the total synthesis of analogous steroidal structures.
Retrosynthetic Analysis and Key Disconnections
A plausible retrosynthetic analysis of this compound would disconnect the molecule at key bonds to simplify it into more readily available starting materials. A primary disconnection would likely target the steroidal backbone, breaking it down into simpler carbocyclic ring systems. For instance, a common strategy in steroid synthesis involves the disconnection of the D-ring from the ABC-ring system, or a further breakdown of the ABC-ring system into smaller, more manageable precursors.
A hypothetical retrosynthetic pathway might involve:
Disconnection of the C17 side chain: This would lead to a C17-keto steroid precursor, a common intermediate in steroid synthesis. The acetate and pregnane (B1235032) side chain could then be installed in the later stages.
D-ring disconnection: This would yield an ABC-tricyclic system, which could be constructed through various annulation strategies.
BC-ring system disconnection: This would lead to a CD-bicyclic fragment and a separate A-ring precursor, which could be joined via a Michael addition or a similar carbon-carbon bond-forming reaction.
Stereoselective and Regioselective Synthetic Strategies
Achieving the correct stereochemistry at the numerous chiral centers of the steroid nucleus is a critical challenge. Modern synthetic methods that would be applicable to a total synthesis of this compound include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key reactions, such as hydrogenations, epoxidations, and aldol (B89426) reactions.
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a terpene or a sugar, to set the initial stereochemistry.
Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemistry of subsequent reactions.
Regioselectivity, particularly in the functionalization of the steroid core, is equally important. For the synthesis of this compound, controlling the position of the double bond and the methyl group would be paramount.
Semisynthetic Routes to this compound from Steroidal Precursors
Semisynthesis, starting from naturally occurring and abundant steroids, remains the most practical and economically viable approach for the production of many steroidal drugs.
Derivation from Megestrol Acetate or Related Pregnane Structures
The most direct semisynthetic route to this compound would involve the selective reduction of the C4-C5 and C6-C7 double bonds of megestrol acetate. Megestrol acetate itself is synthesized from 17α-hydroxyprogesterone, which is in turn derived from diosgenin (B1670711) or other phytosterols (B1254722) through a series of chemical and/or microbial transformations. wikipedia.orggoogle.com
A key intermediate in the synthesis of megestrol acetate is 6-dehydro-17α-acetoxyprogesterone. The introduction of the 6-methyl group is a crucial step. A patented method describes the synthesis of megestrol acetate from 6-keto-17α-acetoxyprogesterone, which involves a Grignard reaction to introduce the methyl group, followed by dehydration. google.comgoogle.com
Optimized Reaction Conditions and Catalysis for Dihydrogenation or Related Conversions
The selective dihydrogenation of the conjugated diene system in megestrol acetate to yield the 4,7-dihydro derivative would require careful selection of catalysts and reaction conditions to avoid over-reduction or other side reactions.
Potential catalytic systems for this transformation could include:
Homogeneous Catalysis: Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are known for their selectivity in the hydrogenation of olefins.
Heterogeneous Catalysis: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are common hydrogenation catalysts. The selectivity could be tuned by modifying the catalyst support, solvent, and reaction conditions (temperature, pressure). chemicalbook.comscispace.com
The table below summarizes potential catalytic systems for the dihydrogenation of megestrol acetate.
| Catalyst System | Potential Advantages | Potential Challenges |
| Wilkinson's Catalyst | High selectivity for less hindered double bonds. | Cost of rhodium, sensitivity to air. |
| Crabtree's Catalyst | High activity, can hydrogenate hindered double bonds. | Cost of iridium, functional group tolerance. |
| Palladium on Carbon (Pd/C) | Readily available, cost-effective, easily removed. | May lead to over-reduction or isomerization. |
| Platinum Oxide (PtO₂) | Highly active catalyst. | Can be less selective than other catalysts. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of steroids is an area of growing importance, aiming to reduce the environmental impact of pharmaceutical manufacturing. researchgate.netresearchgate.net In the context of synthesizing this compound, several green chemistry strategies could be employed:
Catalytic Reactions: The use of catalytic hydrogenation, as discussed above, is inherently greener than using stoichiometric reducing agents, as it reduces waste.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Biocatalysis: The use of enzymes or whole-cell microorganisms to perform specific chemical transformations with high selectivity and under mild conditions. mdpi.comnih.gov For example, microbial transformations are already used in the industrial production of steroid precursors.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
The development of sustainable and environmentally friendly synthetic routes is crucial for the future of steroid production. hovione.com
Biotransformation Pathways for this compound Production or Modification
Detailed biotransformation pathways specifically for the production or modification of this compound are not extensively documented in scientific literature. Its presence is typically identified as a related substance or impurity in the synthesis and metabolism of Megestrol Acetate.
The biotransformation of the parent compound, Megestrol Acetate, is well-studied and primarily occurs in the liver. The metabolic processes involve hydroxylation and glucuronidation. nih.gov Key enzymes from the cytochrome P450 family, specifically CYP3A4 and CYP3A5, are responsible for the initial oxidative metabolism of Megestrol Acetate. nih.govresearchgate.net Following oxidation, which results in hydroxylated metabolites, the compound undergoes conjugation with glucuronic acid, a process facilitated by various UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B17. nih.govresearchgate.net
It is within these complex metabolic cascades that variants like this compound are likely formed, though the specific enzymatic steps leading to the reduction of the double bond at the 4,7-position are not fully elucidated. The formation can be hypothesized as a minor metabolic route or a transformation product of the primary metabolites of Megestrol Acetate.
Structural Elucidation and Advanced Spectroscopic Characterization of 4,7 Dihydro Megestrol Acetate
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental IR and UV-Vis spectra for 4,7-Dihydro Megestrol (B1676162) Acetate (B1210297) have not been found in the public scientific literature. However, the principles of these spectroscopic techniques would be fundamental in its structural characterization.
Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a compound like 4,7-Dihydro Megestrol Acetate, which is a saturated steroidal ketone and an acetate ester, the IR spectrum would be expected to show characteristic absorption bands. The hydrogenation of the 4,6-diene system of Megestrol Acetate to the 4,7-dihydro structure would lead to the disappearance of the characteristic C=C stretching vibrations of the conjugated system and the appearance of C-H stretching and bending vibrations for the newly formed saturated rings.
Key expected IR absorption bands would include:
A strong absorption band for the C=O stretching vibration of the ketone group in the steroid ring. The exact wavenumber would be indicative of the ring size and local electronic environment.
Another strong C=O stretching band for the acetate ester group.
C-O stretching vibrations associated with the acetate ester.
Various C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups of the steroid skeleton.
A comparative analysis of the IR spectrum of this compound with that of its precursor, Megestrol Acetate, would provide direct evidence of the reduction of the double bonds.
Interactive Data Table: Hypothetical Key IR Absorption Bands for Steroid Functional Groups
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
| Ketone (C=O) | Stretch | 1705-1725 |
| Acetate Ester (C=O) | Stretch | 1735-1750 |
| Acetate Ester (C-O) | Stretch | 1230-1250 |
| Alkane (C-H) | Stretch | 2850-2960 |
Note: This table represents general expected values for the functional groups and not specific experimental data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. Megestrol Acetate, with its conjugated enone system, exhibits strong UV absorption at a specific wavelength (λmax), typically around 288 nm. nih.gov The catalytic hydrogenation to form this compound would result in the saturation of this conjugated system.
Consequently, the UV-Vis spectrum of this compound would be expected to show a significant change compared to its parent compound. The strong absorption band corresponding to the π → π* transition of the conjugated diene-one system would disappear. The resulting spectrum would likely only show weak absorptions corresponding to the n → π* transitions of the isolated ketone and ester carbonyl groups, which typically occur at shorter wavelengths and have much lower intensities. This change would serve as a clear confirmation of the hydrogenation of the A and B rings of the steroid.
Chiroptical Properties and Optical Rotatory Dispersion Studies
Specific data on the chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), of this compound are not available in the reviewed literature. These techniques are highly sensitive to the stereochemistry of a molecule.
Optical Rotatory Dispersion (ORD) ORD measures the change in optical rotation of a substance with the wavelength of light. For steroidal ketones, ORD is particularly useful for determining the stereochemical environment around a carbonyl group, a phenomenon known as the Cotton effect. The sign and magnitude of the Cotton effect are dictated by the "octant rule," which relates the spatial disposition of substituents around the carbonyl chromophore to the observed optical rotation. researchgate.netnih.gov
Circular Dichroism (CD) CD spectroscopy measures the differential absorption of left and right circularly polarized light. Similar to ORD, CD is sensitive to the stereochemistry of chromophores. The CD spectrum of this compound would be expected to show a band corresponding to the n → π* transition of the saturated ketone, providing complementary information to the ORD data regarding the local stereochemical environment.
Preclinical Metabolic Investigations of 4,7 Dihydro Megestrol Acetate
In Vitro Biotransformation Studies using Hepatic Microsomes and Cell Lines
In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic fate of Megestrol (B1676162) Acetate (B1210297). nih.gov These studies have successfully identified both Phase I and Phase II metabolites.
Through the use of human liver microsomes, two primary oxidative metabolites of Megestrol Acetate have been identified. nih.govresearchgate.netnih.gov These metabolites, designated as M1 and M2, are formed through hydroxylation, resulting in the formation of two distinct alcohol metabolites. nih.govresearchgate.netresearchgate.net Mass spectral and nuclear magnetic resonance (NMR) data have confirmed that the metabolism of Megestrol Acetate to these alcohols is a key step in its Phase I biotransformation. nih.govresearchgate.netnih.gov
Following Phase I oxidation, Megestrol Acetate and its hydroxylated metabolites undergo Phase II conjugation, primarily through glucuronidation. nih.gov Interestingly, direct glucuronidation of Megestrol Acetate does not readily occur in human liver microsomes without prior oxidation. nih.gov Co-incubation studies with both NADPH and UDPGA were necessary to detect the formation of glucuronide conjugates. nih.gov Two secondary glucuronides, MG1 and MG2, have been identified as the main Phase II metabolites. nih.govresearchgate.net
Enzyme Systems Involved in Megestrol Acetate Biotransformation
The specific enzymes responsible for the metabolism of Megestrol Acetate have been identified through studies with recombinant P450s and UGT isoforms. nih.gov
The oxidative metabolism of Megestrol Acetate is predominantly carried out by the Cytochrome P450 3A subfamily. nih.govresearchgate.netnih.gov Specifically, CYP3A4 and CYP3A5 are the major isoforms responsible for the formation of the oxidative metabolites M1 and M2. nih.govresearchgate.netnih.gov At a substrate concentration of 62 μM, both CYP3A4 and CYP3A5 contribute to the metabolism. nih.govnih.gov However, at a lower concentration of 28 μM, CYP3A4 appears to be the sole contributing enzyme. nih.govresearchgate.netnih.gov Further research has also highlighted that Megestrol Acetate can act as a specific inducer of CYP3A4, mediated by the human pregnane (B1235032) X receptor (hPXR). nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Megestrol Acetate Oxidation
| Enzyme Isoform | Role in Metabolism |
|---|---|
| CYP3A4 | Major contributor to the formation of metabolites M1 and M2. nih.govresearchgate.netnih.gov |
| CYP3A5 | Contributes to the formation of metabolite M1 at higher substrate concentrations. nih.govresearchgate.netnih.gov |
The glucuronidation of the hydroxylated metabolites of Megestrol Acetate is facilitated by several UDP-Glucuronosyltransferase (UGT) isoforms. nih.gov The most significant contributor to the formation of both glucuronides (MG1 and MG2) is UGT2B17 . nih.govresearchgate.netnih.gov Other isoforms that play a role in the formation of both MG1 and MG2 include UGT1A3 , UGT1A8 , and UGT1A9 . nih.gov Additionally, UGT2B15, UGT2B10, UGT2B7, and UGT1A1 are involved in the formation of MG1. nih.gov
Table 2: UGT Isoforms Involved in Megestrol Acetate Glucuronidation
| Enzyme Isoform | Metabolite Formed |
|---|---|
| UGT2B17 | MG1 and MG2 nih.govresearchgate.netnih.gov |
| UGT1A3 | MG1 and MG2 nih.gov |
| UGT1A8 | MG1 and MG2 nih.gov |
| UGT1A9 | MG1 and MG2 nih.gov |
| UGT2B15 | MG1 nih.gov |
| UGT2B10 | MG1 nih.gov |
| UGT2B7 | MG1 nih.gov |
| UGT1A1 | MG1 nih.gov |
Comparative Metabolic Profiling with Megestrol Acetate
As there is no available data on the metabolic profile of 4,7-Dihydro Megestrol Acetate, a direct comparative analysis with Megestrol Acetate cannot be conducted. The metabolic profile of Megestrol Acetate, as detailed above, involves initial hydroxylation by CYP3A4 and CYP3A5, followed by glucuronidation by a range of UGT enzymes, with UGT2B17 playing a primary role. nih.govresearchgate.netnih.gov This established metabolic pathway for Megestrol Acetate provides a comprehensive picture of its biotransformation in humans.
Molecular and Cellular Biological Activities of 4,7 Dihydro Megestrol Acetate Preclinical Studies
Receptor Binding Profiling and Affinity Studies
Megestrol (B1676162) acetate (B1210297) exhibits a multi-receptor binding profile, showing high affinity for progesterone (B1679170), androgen, and glucocorticoid receptors. nih.govcaymanchem.com This broad activity is central to its biological effects observed in preclinical models.
Megestrol acetate is a potent agonist of the progesterone receptor (PR). wikipedia.orgnih.gov Studies have shown that both Megestrol Acetate and its primary oxidative metabolites (M1 and M2) exhibit significant pharmacological activity at the PR. nih.gov It possesses approximately 130% of the binding affinity of progesterone itself for the PR. wikipedia.org This strong interaction underscores its primary classification as a progestational agent. nih.govwikipedia.org
Megestrol acetate is characterized as a strong competitor for steroids that bind to the androgen receptor (AR), indicating high-affinity binding. nih.gov However, its functional activity at the AR is complex; it is described as a weak partial agonist. wikipedia.org In some contexts, it is considered a steroidal antiandrogen. frontiersin.org Unlike the parent compound, the primary oxidative metabolites of Megestrol Acetate (M1 and M2) did not show activity on the AR in one study. nih.gov
Megestrol acetate is a known agonist of the glucocorticoid receptor (GR). wikipedia.orgnih.gov It demonstrates a considerable binding affinity for the GR, with one study reporting its relative binding affinity as 30% of the potent corticosteroid dexamethasone (B1670325), and another reporting it as 46% relative to dexamethasone (which was set at 100%). wikipedia.orgnih.gov This interaction is significant and is believed to mediate some of its biological effects. nih.gov Similar to the AR, only the parent Megestrol Acetate molecule, and not its primary oxidative metabolites, demonstrated activity at the GR. nih.gov
Table 1: Summary of Megestrol Acetate Receptor Binding Affinity This table summarizes the relative binding affinities and activities of Megestrol Acetate at key steroid receptors based on available preclinical data.
| Receptor | Ligand | Reported Relative Binding Affinity | Activity | Citation |
| Progesterone Receptor (PR) | Megestrol Acetate | 130% of progesterone | Agonist | wikipedia.org |
| Androgen Receptor (AR) | Megestrol Acetate | 5% of metribolone | Weak Partial Agonist | wikipedia.org |
| Glucocorticoid Receptor (GR) | Megestrol Acetate | 30% of dexamethasone | Agonist | wikipedia.org |
| Glucocorticoid Receptor (GR) | Megestrol Acetate | 46% of dexamethasone | Agonist | nih.gov |
In Vitro Cell-Based Assays for Cellular Responses
In vitro studies using various cell lines have elucidated the downstream cellular and molecular consequences of Megestrol Acetate's receptor interactions, including specific changes in gene expression and signaling pathways.
Preclinical research shows that Megestrol Acetate can significantly alter gene expression in different cell types. In primary human hepatocytes and the HepG2 cell line, treatment with Megestrol Acetate leads to a significant induction (>4-fold) of Cytochrome P450 3A4 (CYP3A4) mRNA levels and activity. researchgate.netnih.gov
In a different model using human adipose-derived stem cells (ASCs), Megestrol Acetate treatment was found to upregulate a suite of genes known to be downstream of the glucocorticoid receptor. nih.gov This highlights the functional consequence of its GR binding.
Table 2: Gene Expression Modulation by Megestrol Acetate in Vitro This interactive table details specific genes regulated by Megestrol Acetate in different human cell lines as identified in preclinical studies.
| Cell Line | Treatment | Regulated Gene | Effect | Citation |
| Human Hepatocytes | Megestrol Acetate | CYP3A4 | Upregulation | researchgate.netnih.gov |
| HepG2 | Megestrol Acetate | CYP3A4 | Upregulation | researchgate.netnih.gov |
| Adipose-Derived Stem Cells (ASCs) | Megestrol Acetate | ANGPTL4 | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ASCs) | Megestrol Acetate | DUSP1 | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ASCs) | Megestrol Acetate | ERRF11 | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ASCs) | Megestrol Acetate | FKBP5 | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ASCs) | Megestrol Acetate | GLUL | Upregulation | nih.gov |
| Adipose-Derived Stem Cells (ASCs) | Megestrol Acetate | TSC22D3 | Upregulation | nih.gov |
The modulation of gene expression by Megestrol Acetate is a direct result of its impact on specific signaling pathways. The induction of CYP3A4 is mediated through the activation of the human pregnane (B1235032) X receptor (hPXR), a key transcription factor in drug metabolism. researchgate.netnih.gov Mechanistic studies show that Megestrol Acetate binds directly to the ligand-binding domain of hPXR, which enhances the recruitment of co-activator proteins like steroid receptor coactivator-1 (SRC-1). researchgate.netnih.gov
Furthermore, in human adipose-derived stem cells, the functional effects of Megestrol Acetate are linked to the glucocorticoid receptor signaling pathway. Treatment with the compound leads to the phosphorylation of the glucocorticoid receptor, an essential step in its activation. nih.gov The stimulatory effects of Megestrol Acetate on these cells were significantly reduced by a pharmacological inhibitor of the GR, confirming the pathway's importance. nih.gov
Comparative Biological Activities with Parental Megestrol Acetate and Other Steroids
Given that 4,7-Dihydro Megestrol Acetate is a dihydrogenated derivative, it is plausible that its affinity and activity at these receptors would differ from Megestrol Acetate. The reduction of the double bond at the 4,7 position would alter the three-dimensional structure of the steroid, which could significantly impact its binding to steroid receptors. However, without experimental data, any discussion of its comparative activity remains speculative.
Table 1: Known Biological Activities of Megestrol Acetate
| Receptor/Activity | Reported Effect of Megestrol Acetate |
| Progesterone Receptor (PR) | Agonist |
| Glucocorticoid Receptor (GR) | Agonist |
| Androgen Receptor (AR) | Weak partial agonist |
| Anti-estrogenic effects | Present in specific tissues |
| Appetite Stimulation | Clinically significant |
This table summarizes the activities of the parent compound, Megestrol Acetate. The corresponding activities for this compound are not documented.
Structure-Activity Relationship (SAR) Studies on this compound Variants
There are no publicly accessible Structure-Activity Relationship (SAR) studies that have been conducted on variants of this compound. SAR studies are crucial for understanding how specific structural modifications to a molecule influence its biological activity. For progestins, key structural features that determine receptor affinity and selectivity include substitutions at various positions on the steroid nucleus.
In the case of Megestrol Acetate, the methyl group at C6 and the double bonds at the 4,6 positions are important for its activity. The hydrogenation at the 4,7 positions in this compound represents a significant structural change. A comprehensive SAR study would involve synthesizing a series of analogs with modifications at other positions and evaluating their effects on receptor binding and functional activity. Such studies would be essential to determine if this compound or its variants have any potential therapeutic utility or if they are merely inactive byproducts. The absence of such research further underscores the limited scientific focus on this particular compound.
Advanced Analytical Methodologies for 4,7 Dihydro Megestrol Acetate Research
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of steroid compounds. Its versatility allows for the development of robust methods for both qualitative and quantitative assessments.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of relatively non-polar compounds like 4,7-Dihydro Megestrol (B1676162) Acetate (B1210297). This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, causing non-polar compounds to be retained longer. manipal.edu Method development for purity and quantitative analysis involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation from impurities and related substances.
For quantitative analysis, a simple, sensitive, and reproducible HPLC procedure is essential. nih.gov Validation of the method is performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. manipal.eduresearchgate.net For instance, a typical method for a related steroid, Megestrol Acetate, was found to be linear over a concentration range of 0.03-15 µg/ml, with a high recovery rate exceeding 90%. manipal.edu Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm for progestin compounds. manipal.edunih.gov
Table 1: Typical RP-HPLC Parameters for Steroid Analysis
The following table outlines common starting parameters for the analysis of compounds similar to 4,7-Dihydro Megestrol Acetate.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Primesil C18 (150mm x 4.6 mm, 5µm) or equivalent µ-Bondapak C18 | manipal.edunih.gov |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) | manipal.edu |
| Elution Mode | Isocratic | manipal.edu |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 280 nm | manipal.edunih.gov |
| Detector | Photodiode Array (PDA) | manipal.edu |
For molecules with stereogenic centers, assessing enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is a specialized method designed to separate enantiomers, which have identical physical and chemical properties in an achiral environment. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov
Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. chiraltech.com Method development involves screening various CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for resolution. mdpi.com For a compound like this compound, chiral HPLC would be indispensable for controlling the stereochemical integrity of the final product.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. mdpi.com By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com These features make UPLC highly suitable for demanding applications such as high-throughput screening, impurity profiling, and quality control in pharmaceutical manufacturing. mdpi.com The transfer of an existing HPLC method to UPLC can lead to a significant reduction in analysis time and solvent consumption, making it a more efficient and environmentally friendly approach for the routine analysis of this compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com Steroids like this compound are typically non-volatile due to their high molecular weight and polar functional groups. Therefore, direct analysis by GC-MS is not feasible.
To make them amenable to GC analysis, these compounds must undergo a derivatization process. This chemical modification, often silylation, replaces active hydrogens on hydroxyl or carboxyl groups with less polar trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the analyte. Once derivatized, the compound can be analyzed by GC-MS, which provides excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte and its characteristic fragmentation patterns. researchgate.nettiu.edu.iq This method is particularly useful for identifying trace-level impurities that are amenable to derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Detection
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for trace quantitative analysis and metabolite identification due to its superior sensitivity and selectivity. rsisinternational.org The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govelsevierpure.com
For trace analysis in complex biological matrices like plasma, LC-MS/MS methods are developed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions formed by collision-induced dissociation. elsevierpure.com This high selectivity allows for quantification down to the nanogram-per-milliliter (ng/mL) level, even in the presence of interfering substances. nih.govnih.gov
Furthermore, LC-MS/MS is the primary technique for identifying metabolites. researchgate.net In drug metabolism studies, samples from in vitro (e.g., human liver microsomes) or in vivo experiments are analyzed to detect and structurally characterize metabolic products, such as hydroxylated or glucuronidated forms of the parent drug. researchgate.nete-century.us
Table 2: Representative LC-MS/MS Parameters for Steroid Quantification
The table below provides an example of parameters used for the sensitive detection of related steroid compounds in biological fluids.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reversed-Phase (e.g., YMC Hydrosphere C18 column) | nih.govelsevierpure.com |
| Mobile Phase | Methanol and Ammonium Formate Buffer | nih.govelsevierpure.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Example MRM Transition (Megestrol Acetate) | m/z 385.5 → 267.1 | nih.govelsevierpure.com |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | nih.govelsevierpure.com |
Hyphenated Techniques for Complex Sample Analysis
Hyphenated techniques, which involve coupling a separation technique with a detection technique, are central to modern analytical chemistry. LC-MS/MS and GC-MS are prime examples of such powerful combinations. rsisinternational.org The field continues to evolve, with more advanced hyphenations being developed to tackle increasingly complex analytical challenges.
For the comprehensive analysis of a compound like this compound, especially in intricate matrices, multidimensional chromatography techniques such as two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry can be employed. This approach provides a massive increase in peak capacity, allowing for the separation of components in highly complex mixtures that would be unresolved by single-dimension chromatography.
Another powerful hyphenated technique is LC-NMR-MS, which combines the separation capabilities of LC with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) and the sensitive detection of MS. This is particularly valuable for the unambiguous identification of unknown impurities or novel metabolites without the need for isolating them in large quantities.
Development of Standard Reference Materials for this compound
The availability of highly purified and well-characterized reference materials is a cornerstone of accurate and reproducible analytical research in the pharmaceutical sciences. For this compound, a known impurity and metabolite of Megestrol Acetate, the development of a standard reference material is critical for its identification, quantification, and control in drug substance and product manufacturing. enamine.net The establishment of such a reference standard involves a meticulous process encompassing synthesis, purification, comprehensive characterization, and stability assessment to ensure its suitability for use as a benchmark in analytical procedures. slideshare.net
The development process for a this compound reference standard typically begins with its synthesis, which may be achieved through targeted organic synthesis routes designed to produce the compound with a high degree of purity. nih.gov Given that it is a derivative of Megestrol Acetate, its synthesis may involve modifications to the synthetic pathway of the parent compound or direct chemical modification of Megestrol Acetate itself. The goal of the synthesis is to produce a batch of material with the highest possible purity, which may then undergo further purification steps. pharmtech.com
Once a high-purity batch is obtained, a rigorous characterization process is initiated to confirm its identity and determine its purity. A suite of advanced analytical techniques is employed to provide orthogonal data, ensuring a comprehensive understanding of the material. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of the this compound molecule, confirming the connectivity of atoms and the stereochemistry. resolvemass.camdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition, further confirming the identity of the compound. resolvemass.ca
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector, such as a UV or diode-array detector, is a primary method for assessing the purity of the reference standard. resolvemass.canih.gov It is used to separate and quantify the main component from any related impurities.
Gas Chromatography (GC): Where applicable, GC may be used to assess the presence of residual solvents from the synthesis process. creative-biolabs.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule, serving as a fingerprint for identification. creative-biolabs.com
Karl Fischer Titration: This technique is used to determine the water content of the reference material, which is crucial for an accurate purity assessment. pharmtech.com
Thermogravimetric Analysis (TGA): TGA can be used to assess thermal stability and the presence of volatile impurities.
The purity of the this compound reference standard is assigned based on a mass balance approach, integrating data from multiple analytical techniques. The assigned purity value is critical for its use in quantitative analysis.
To illustrate the typical data generated during the characterization of a reference standard, the following interactive table presents hypothetical purity assessment results for a batch of this compound.
| Analytical Technique | Parameter Measured | Result |
| HPLC | Chromatographic Purity | 99.8% |
| Karl Fischer Titration | Water Content | 0.1% |
| GC Headspace | Residual Solvents | <0.05% |
| Thermogravimetric Analysis | Non-volatile Residue | <0.02% |
| Calculated Purity | Mass Balance | 99.6% |
Stability testing is another crucial aspect of the development of a reference standard. ich.org Long-term and accelerated stability studies are conducted under various storage conditions, following guidelines from the International Council for Harmonisation (ICH), to establish a re-test period or shelf life for the reference material. slideshare.netich.org These studies monitor the purity and degradation of the standard over time, ensuring its continued fitness for purpose.
The following interactive table provides an example of a stability testing schedule and acceptance criteria for a this compound reference standard.
| Storage Condition | Time Points (Months) | Acceptance Criteria for Purity |
| 25°C / 60% RH (Long-term) | 0, 3, 6, 9, 12, 18, 24 | ≥ 99.0% |
| 40°C / 75% RH (Accelerated) | 0, 3, 6 | ≥ 99.0% |
Upon successful completion of synthesis, characterization, and stability studies, a comprehensive Certificate of Analysis (CoA) is generated. The CoA details the identity, purity, storage conditions, and re-test date of the this compound reference standard, providing the end-user with the necessary information for its proper use. nih.gov
Derivatives, Analogues, and Structural Modifications of 4,7 Dihydro Megestrol Acetate
Synthesis of Novel Steroidal Scaffolds Incorporating the 4,7-Dihydro Moiety
The creation of novel steroidal scaffolds is a fundamental strategy in medicinal chemistry to develop compounds with unique biological activities. This often involves building upon or significantly altering the foundational four-ring structure of the steroid. One common approach is the annulation (fusion) of additional rings onto the steroid framework.
Research into related steroidal systems demonstrates the synthesis of novel scaffolds by fusing heterocyclic rings, such as pyrimidines, to the steroid nucleus. For instance, steroidal[17,16-d]pyrimidines have been synthesized from epiandrosterone (B191177) through a two-step process involving an initial aldol (B89426) condensation followed by cyclization with guanidine (B92328) nitrate. researchgate.net This methodology allows for the introduction of a new, functional heterocyclic system onto the D-ring of the steroid, fundamentally creating a new scaffold. Such strategies could theoretically be applied to a 4,7-dihydro progestin backbone to generate entirely new classes of compounds.
Another approach involves multi-component reactions, such as the Gewald reaction, which can be used to construct anellated (fused) aminothiophenes onto a steroidal ketone. researchgate.net This reaction provides a versatile method for creating diverse, fused heterocyclic scaffolds in good yields, offering a pathway to novel structures with potential therapeutic applications. researchgate.net The development of such synthetic routes is crucial for expanding the chemical space around a core moiety like the 4,7-dihydro pregnane (B1235032) structure. mdpi.comnih.gov
Chemical Modifications at Different Positions of the 4,7-Dihydro Megestrol (B1676162) Acetate (B1210297) Nucleus
The A-ring of a steroid is a frequent target for modification. Scientists have successfully introduced heterocyclic rings to this part of the steroid skeleton. For example, by reacting a steroidal ketone with different reagents, it is possible to create fused pyrimidine, isoxazole, or pyrazole (B372694) rings. These additions can dramatically alter the biological activity of the parent molecule. researchgate.net The introduction of a heterocyclic ring system can lead to new biological activities, including anticancer properties. researchgate.net
The D-ring and its substituents are critical for the biological activity of many steroids. Modifications in this region can significantly impact potency and mechanism of action. In studies on related estrogen sulfamates, D-ring modifications such as the introduction of 17-oxime derivatives were shown to enhance antiproliferative activity against cancer cell lines. acs.org Conversely, creating 17-deoxy analogues led to a significant reduction in this activity, highlighting the importance of the D-ring's structure for molecular interactions. acs.org Furthermore, the fusion of heterocyclic rings to the D-ring, such as creating D-ring fused lactams, has been shown to improve the anticancer activity of some steroidal compounds. acs.org
Functionalization of the side chains of a steroid provides another avenue for creating derivatives with novel properties. While direct functionalization of the 17-acetyl side chain of a 4,7-dihydro megestrol acetate analogue is not extensively documented, principles from related compounds are informative. Late-stage functionalization (LSF) is a powerful strategy that allows for the diversification of complex molecules like steroids at a late point in the synthesis. acs.org Electrochemical LSF, for instance, can be used to introduce new functional groups at benzylic C–H bonds, which are common in drug molecules. acs.org
Biotransformation using microorganisms is another effective method for side-chain modification. Fungi, for example, can introduce hydroxyl groups at various positions on the steroid core or side chain through hydroxylation reactions. orientjchem.orgnih.gov These hydroxylated derivatives often exhibit higher biological activity and different solubility profiles compared to the parent compound. orientjchem.org During the metabolism of progesterone (B1679170), the acyl side chain can be cleaved to produce testosterone (B1683101) derivatives, demonstrating that the side chain is a site of significant metabolic activity. nih.govresearchgate.net
Creation of Heterocyclic or Spirocyclic Analogues of this compound
Incorporating heterocyclic moieties into a steroid can significantly alter its pharmacological properties. beilstein-journals.org This has led to intense interest in creating hybrid molecules where a heterocyclic ring is either fused to or attached via a spiro-linkage to the steroid backbone.
A comprehensive review of synthetic methodologies highlights the preparation of spiro heterocyclic steroids containing four-, five-, six-, and seven-membered heterocycles. beilstein-journals.org These spirocycles, which can contain oxygen, nitrogen, or sulfur atoms, can be appended to various positions on the steroid. For example, 1,3-dipolar cycloaddition of azomethine ylides to steroidal arylidenes at C-16 has been used to create potent antiproliferative spiro compounds. beilstein-journals.org Similarly, steroidal spiro 1,3-thiazolidin-4-one derivatives have been synthesized from α,β-unsaturated ketones. beilstein-journals.org These synthetic strategies provide robust methods for creating novel spirocyclic analogues of steroids like this compound. beilstein-journals.orggoogle.com
The synthesis of fused heterocyclic systems is also well-established. Thiophene rings can be fused to the A-ring of a steroidal ketone using the Gewald reaction. researchgate.net This method is efficient for creating fused pentacyclic steroidal systems. researchgate.net Such modifications are known to produce compounds with a range of biological activities, including potential anticancer effects. researchgate.net
Preclinical Evaluation of Modified Analogues for Distinct Molecular Interactions
The ultimate goal of synthesizing new derivatives is to identify compounds with improved or novel biological activities. Preclinical evaluation involves testing these new molecules in cellular and animal models to understand their molecular interactions and therapeutic potential.
Preclinical studies on megestrol acetate and related progestins provide a framework for how modified analogues of this compound could be evaluated. For example, progesterone analogues have been tested for their effects on cancer cell lines such as NCI-H295R and MUC-1. endocrine-abstracts.org These studies measure impacts on key cellular processes like apoptosis (programmed cell death), cell cycle progression, cell migration, and invasiveness. endocrine-abstracts.org The activity of enzymes involved in metastasis, such as metalloprotease 2 (MMP2), is also a key endpoint. endocrine-abstracts.org
The antiproliferative potential of novel derivatives is often a primary focus. The potency of new compounds is typically quantified by their IC50 value, which is the concentration required to inhibit 50% of cell growth in cancer cell lines like HepG2. dovepress.com For example, megestrol acetate itself dose-dependently inhibits the growth of HepG2 cells. dovepress.com
Furthermore, modified analogues are evaluated for their interaction with specific molecular targets. D-ring modified estrogen sulfamates were tested for their ability to inhibit steroid sulphatase, a key enzyme in hormone-dependent cancers. acs.org Such enzyme inhibition assays are crucial for understanding the mechanism of action of new compounds. Animal models, such as xenografts in mice or zebrafish embryos, are used to confirm in vitro findings and assess the compound's effect on tumor growth and metastasis in a living organism. endocrine-abstracts.orgdovepress.com
Conformational Analysis of this compound Derivatives
The conformational analysis of steroid hormones is critical for understanding their structure-activity relationships, particularly how they interact with physiological receptors. While specific, detailed research on the conformational analysis of this compound derivatives is not extensively available in public literature, a comprehensive understanding can be derived from studies on structurally related progestins, such as progesterone and its synthetic analogues. The conformation of the steroid nucleus, especially the A-ring and the D-ring side chain, is pivotal for biological activity.
A-Ring Conformation:
The conformation of the A-ring in 4-en-3-one steroids is known to be flexible. nih.gov In progesterone, the A-ring typically adopts a "normal" 1α,2β-half-chair conformation. However, the introduction of a 6α-methyl group, as seen in derivatives of medroxyprogesterone (B1676146) acetate (a close analogue), can lead to a significant conformational change. Crystallographic studies have shown that the combination of a 6α-methyl group and a 17α-acetoxy substituent can induce an "inverted" 1β,2α-half-chair conformation of the A-ring. nih.gov This inversion is believed to be a key factor in the high-affinity binding of these derivatives to the progesterone receptor. nih.gov
For a hypothetical this compound derivative, where the A-ring is saturated, the conformation would likely be a distorted chair. The energetic preference for the 6-methyl group to be in an equatorial or axial position would be a major determinant of the ring's final conformation, which in turn would be influenced by interactions with other parts of the steroid nucleus.
D-Ring and 17β-Acetyl Side Chain Conformation:
The orientation of the 17β-acetyl side chain is another crucial factor for progestational activity. The rotation around the C17-C20 bond determines the spatial disposition of the acetyl group. Studies on various progesterone analogues have shown that this side chain can adopt different conformations, and that specific orientations are required for effective receptor binding. nih.gov For instance, the introduction of bulky substituents on the D-ring can alter the preferred conformation of the 17β-acetyl side chain, potentially leading to a loss of biological activity. nih.gov In many active progestins, the C13-C17-C20-O20 torsion angle is a key parameter describing this orientation. nih.gov
The conformational analysis of these derivatives is typically performed using a combination of experimental techniques and computational modeling.
X-Ray Crystallography: This technique provides precise information about the solid-state conformation of molecules, including bond lengths, bond angles, and torsion angles. nih.govnih.gov It has been instrumental in determining the A-ring inversion in certain 6α-methylprogestins. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY and NOESY, are powerful tools for studying the conformation of steroids in solution. nih.govrsc.orgresearchgate.netresearchgate.net By analyzing chemical shifts, coupling constants, and the nuclear Overhauser effect (NOE), it is possible to deduce the spatial arrangement of atoms and the conformational equilibria of flexible parts of the molecule, like the A-ring. researchgate.netresearchgate.netnih.gov
Computational Modeling: Molecular mechanics (MM) and quantum-chemical calculations are used to predict the relative energies of different conformers and to build molecular models that complement experimental data. nih.gov
The table below summarizes the typical A-ring conformations observed in progesterone and some of its key derivatives, which can be used to infer the likely conformational behavior of this compound derivatives.
| Compound | Key Structural Features | Typical A-Ring Conformation |
| Progesterone | Δ⁴-3-one | "Normal" 1α,2β-half-chair |
| Medroxyprogesterone Acetate | 6α-methyl, 17α-acetoxy, Δ⁴-3-one | "Inverted" 1β,2α-half-chair |
| 17-Hydroxyprogesterone | 17α-hydroxy, Δ⁴-3-one | "Normal" 1α,2β-half-chair |
This table is generated based on findings from related steroid structures to provide a comparative context.
The conformational analysis of any new derivative of this compound would require detailed investigation using these established techniques to fully elucidate its three-dimensional structure and relate it to its biological function.
Computational and Theoretical Studies of 4,7 Dihydro Megestrol Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no available studies that have employed quantum chemical calculation methods, such as Density Functional Theory (DFT) or other ab initio techniques, to investigate the electronic properties of 4,7-Dihydro Megestrol (B1676162) Acetate (B1210297). Consequently, fundamental data regarding its molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential, and chemical reactivity descriptors (e.g., hardness, softness, electrophilicity index) have not been reported. Such calculations are crucial for understanding the intrinsic stability and potential reaction mechanisms of the molecule.
Molecular Docking and Dynamics Simulations with Receptor Proteins
No molecular docking or molecular dynamics (MD) simulation studies have been published that specifically model the interaction of 4,7-Dihydro Megestrol Acetate with its potential biological targets, such as the progesterone (B1679170) receptor (PR) or glucocorticoid receptor (GR). While the parent compound, Megestrol Acetate, has been the subject of such investigations to understand its binding modes and affinity, this research has not been extended to its 4,7-dihydro derivative. Therefore, there is no computational data predicting its binding affinity, the specific amino acid interactions within the receptor's binding pocket, or the conformational stability of the resulting ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Potency
A search for Quantitative Structure-Activity Relationship (QSAR) models pertaining to this compound has yielded no results. QSAR studies are instrumental in correlating the structural features of a series of compounds with their biological activity. Without a dataset of related molecules and their measured potencies, it is not possible to develop or validate a QSAR model to predict the preclinical potency of this compound.
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
While identified as a metabolite of Megestrol Acetate, there are no dedicated in silico studies that predict the broader metabolic fate of this compound itself. Computational tools are often used to predict potential sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. This information is currently unavailable for this specific compound, beyond its known formation from Megestrol Acetate.
Conformational Landscape Analysis and Energy Minimization Studies
There is no published research on the conformational analysis or energy minimization of this compound. Such studies are fundamental for determining the molecule's most stable three-dimensional structures (conformations) and the energy barriers between them. This information is essential for all subsequent structure-based computational modeling, including molecular docking, as it dictates the shape of the molecule that is presented to a receptor.
Q & A
Q. How can translational studies bridge gaps between megestrol acetate’s clinical effects and molecular mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
